(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Description
Historical Context and Discovery Timeline
The development of this compound can be traced to the broader exploration of pyrrolo[3,4-c]pyridine systems that began gaining momentum in the late twentieth century. Pyrrolo[3,4-c]pyridine represents one of six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus. The systematic investigation of these heterocyclic frameworks emerged from the recognition that bicyclic nitrogen-containing compounds often exhibit enhanced biological activity compared to their monocyclic counterparts.
The specific octahydro derivative represents a fully saturated version of the parent pyrrolo[3,4-c]pyridine system, where all aromatic character has been removed through hydrogenation. This transformation was first explored as researchers sought to understand how saturation affects the conformational flexibility and biological properties of these ring systems. The stereochemical designation (3AS,7AS) indicates the specific three-dimensional arrangement of substituents around the chiral centers at positions 3a and 7a, which significantly influences the compound's chemical behavior and potential biological activity.
Commercial availability of related compounds, such as the (3aR,7aR)-rel-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one variant, has been established through specialized chemical suppliers, indicating the growing importance of these scaffolds in synthetic chemistry applications. The development timeline shows a progression from initial theoretical interest in the parent aromatic systems to practical synthetic applications of the saturated derivatives in pharmaceutical research.
Structural Classification Within Heterocyclic Chemistry
This compound belongs to the classification of saturated bicyclic lactams, specifically categorized as a member of the pyrrolo[3,4-c]pyridine family. The compound's structure features a fused ring system where a five-membered pyrrolidine ring shares two carbon atoms with a six-membered piperidine ring, creating a rigid bicyclic framework. The ketone functionality at position 3 classifies it as a lactam, specifically a γ-lactam due to the five-membered ring containing the carbonyl group.
The molecular structure can be described using the International Union of Pure and Applied Chemistry nomenclature as 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-3-one, emphasizing the complete saturation of the ring system. The stereochemical configuration (3AS,7AS) indicates that both chiral centers adopt the S configuration according to the Cahn-Ingold-Prelog priority rules, establishing a specific three-dimensional arrangement that distinguishes this compound from its stereoisomeric variants.
Within the broader context of heterocyclic chemistry, this compound represents an important example of how structural modifications can dramatically alter the properties of heterocyclic scaffolds. The transformation from the aromatic pyrrolo[3,4-c]pyridine to the fully saturated octahydro derivative removes the aromatic stabilization energy and introduces conformational flexibility while maintaining the basic connectivity pattern of the parent system.
| Structural Feature | Specification |
|---|---|
| Ring System | Bicyclic, fused 5-6 membered rings |
| Saturation Level | Completely saturated (octahydro) |
| Functional Groups | Lactam (ketone at position 3) |
| Nitrogen Atoms | Two nitrogens in different rings |
| Chiral Centers | Two stereocenters at positions 3a and 7a |
| Stereochemistry | (3AS,7AS) configuration |
Significance in Bicyclic Nitrogen-Containing Scaffold Research
The significance of this compound in bicyclic nitrogen-containing scaffold research stems from its unique structural features and potential applications in drug discovery. Pyrrolo[3,4-c]pyridine derivatives have demonstrated broad spectrum pharmacological properties, making them attractive scaffolds for developing new compounds with therapeutic potential. The specific octahydro derivative combines the structural complexity of the bicyclic system with the conformational flexibility introduced by complete saturation.
Research has shown that pyrrolo[3,4-c]pyridine derivatives can be used to treat diseases of the nervous and immune systems, with documented antidiabetic, antimycobacterial, antiviral, and antitumor activities. The saturated version represented by this compound offers researchers the opportunity to explore how these biological activities are affected by the removal of aromatic character and the introduction of specific stereochemical configurations.
The compound serves as a valuable synthetic intermediate in the preparation of more complex molecular architectures. Its rigid bicyclic framework provides a scaffold for the attachment of various functional groups while maintaining defined spatial relationships between substitution points. This characteristic makes it particularly useful in structure-activity relationship studies where precise three-dimensional arrangements of pharmacophores are crucial for biological activity.
Recent synthetic methodologies have demonstrated the utility of related pyrrolo[3,4-c]pyridine scaffolds in multicomponent reactions and cascade processes, highlighting their versatility as building blocks in modern synthetic chemistry. The (3AS,7AS) stereoisomer specifically contributes to this research by providing access to compounds with defined chirality, which is often essential for pharmaceutical applications where enantiomeric purity can significantly impact biological activity and safety profiles.
| Research Application | Significance |
|---|---|
| Pharmaceutical Development | Scaffold for drug discovery programs |
| Synthetic Chemistry | Building block for complex molecule synthesis |
| Structure-Activity Studies | Template for biological activity optimization |
| Stereochemical Research | Model for understanding chiral effects |
| Methodology Development | Platform for new synthetic transformations |
Properties
IUPAC Name |
(3aS,7aS)-1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNMNJGBKPGDPH-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The most established method for synthesizing (3AS,7AS)-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one involves catalytic hydrogenation of 1,2-dihydropyrrolo[3,4-c]pyridin-3-one or related intermediates. This approach was originally described by von Dobeneck and Hansen (1972) and further elaborated in subsequent studies.
Procedure
- Starting Material: 1,2-Dihydropyrrolo[3,4-c]pyridin-3-one
- Catalyst: Platinum oxide (PtO2) or Palladium on carbon (Pd/C)
- Solvent: Methanol or Acetic acid
- Conditions: Hydrogenation under mild pressure (e.g., 40 psi) at room temperature or slightly elevated temperature for several hours (typically 4–18 h)
- Workup: Filtration to remove catalyst, solvent evaporation, and acid treatment (e.g., HCl in dioxane) to isolate the hydrochloride salt
Key Findings
- The catalytic hydrogenation saturates the pyrrolo-pyridine ring system, yielding the octahydro derivative with high stereoselectivity.
- Use of Pd/C in methanol under hydrogen atmosphere leads to high yields (up to 95%) of the desired (3AS,7AS) stereoisomer.
- The product can be isolated as the free base or as hydrochloride salt depending on the post-hydrogenation treatment.
- Optical rotation data ([α]22D) confirms stereochemical purity and configuration.
Representative Data Table
Enantioselective Separation and Derivatization
Enantiomeric Resolution
- The racemic octahydro-3H-pyrrolo[3,4-c]pyridin-3-one can be converted into benzyl esters, which are then separated into enantiomers using supercritical fluid chiral chromatography.
- The late eluting enantiomer can be selectively hydrogenated to yield the optically active (3AS,7AS) compound.
Derivatization with Mosher’s Acid Chloride
- The optically pure octahydro compound can be further reacted with (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride (Mosher acid chloride) to confirm absolute configuration and for structural studies.
- This derivatization aids in stereochemical assignment and facilitates NMR analysis.
Cyclization-Based Synthetic Routes
General Approach
- Multi-step organic synthesis involving cyclization of substituted pyridines and pyrrolidines under controlled conditions can also afford the octahydro pyrrolo[3,4-C]pyridin-3-one framework.
- These methods typically require specific catalysts or reagents to promote ring closure and saturation.
Example
- Cyclization of appropriately substituted precursors under acidic or catalytic conditions yields the fused bicyclic system.
- Subsequent hydrogenation steps may be necessary to achieve full saturation of the bicyclic ring system.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The hydrogenation method remains the most practical and scalable approach for preparing this compound.
- Catalyst choice influences stereoselectivity and yield; Pd/C is preferred for mild conditions and high purity.
- The compound’s stereochemistry is crucial for its biological activity; hence, enantiomeric separation and stereochemical confirmation are integral parts of preparation.
- Cyclization routes provide alternative synthetic access but are generally more complex and less direct than hydrogenation.
Chemical Reactions Analysis
Types of Reactions
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Stereoisomeric Comparison: (3aR,7aR)-Enantiomer
The enantiomer (3aR,7aR)-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one (CAS: 868551-69-3) shares the same molecular formula but exhibits opposite stereochemistry. Key differences include:
- Optical Activity : The (3aS,7aS) enantiomer displays a specific optical rotation of [α]²²_D = +10.1° (MeOH), whereas the (3aR,7aR) form would exhibit a mirror-image rotation .
- Synthesis : Both enantiomers derive from chiral precursors. For example, the (3aS,7aS) form is obtained via hydrogenation of a benzyl-(3aR,7aR)-protected intermediate, highlighting the role of stereoselective catalysis .
Table 1: Stereoisomer Comparison
Structural Analogs
Choi-l-DAA Derivatives
Aeruginosin DA495A derivatives, such as (2S,3aS,6S,7aS)-Choi-l-DAA, share a related bicyclic framework but feature additional substituents (e.g., hydroxyl and amino acid moieties). These modifications enhance hydrophilicity and biological activity, as seen in marine-derived protease inhibitors .
Benzyl-Functionalized Analogs
Compounds like (3aS,7aS)-Benzyl 2-hydroxy-2-methylhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (Compound8 in ) incorporate aromatic groups (e.g., benzyl) and fused furan rings. These structural differences alter reactivity and solubility:
- Functionalization: The benzyl group in Compound 8 increases lipophilicity compared to the unsubstituted pyrrolo-pyridinone core of the target compound.
- Synthetic Routes : Compound 8 is synthesized via bromomethyl intermediates, contrasting with the hydrogenation strategy used for (3aS,7aS)-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one .
Table 2: Structural Analog Comparison
Biological Activity
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a bicyclic compound belonging to the heterocyclic organic compounds category. Its unique structure, characterized by a fused pyrrolidine and piperidine ring system, positions it as a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 140.18 g/mol
- CAS Number : 868552-08-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activity and receptor binding, which leads to physiological effects.
Potential Targets:
- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in various metabolic pathways.
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing neurochemical signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Neuropharmacological Effects : The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.
Study 1: Antitumor Activity
A study investigated the effects of this compound on HeLa and HCT116 cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC value determined to be approximately 15 µM.
| Cell Line | IC (µM) | % Inhibition at 20 µM |
|---|---|---|
| HeLa | 15 | 70 |
| HCT116 | 15 | 65 |
Study 2: Neuropharmacological Effects
In a behavioral study involving rodent models, this compound was administered to evaluate its impact on anxiety-like behaviors. The results showed a dose-dependent decrease in anxiety indicators as measured by the elevated plus maze test.
| Dose (mg/kg) | % Time in Open Arms | Anxiety Score Reduction |
|---|---|---|
| 5 | 30 | 25% |
| 10 | 50 | 45% |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to similar compounds such as pyrrolo[2,3-d]pyrimidine and pyrrolo[3,4-b]pyridine.
| Compound | Biological Activity | Therapeutic Applications |
|---|---|---|
| (3AS,7AS)-Octahydro... | Antitumor, Neuropharmacological | Cancer therapy, Neurological disorders |
| Pyrrolo[2,3-d]pyrimidine | Antiviral | Antiviral therapies |
| Pyrrolo[3,4-b]pyridine | Anticancer | Cancer treatment |
Q & A
Q. Basic Techniques
Q. Advanced Techniques
- X-ray Crystallography : Resolves bond angles (e.g., C5—C2—C3—C7 torsion angle: −40.53°) and confirms fused-ring geometry .
- NMR NOE Experiments : Detects through-space interactions to validate stereochemistry (e.g., coupling between H-3a and H-7a protons) .
What strategies can resolve contradictions in reported synthetic yields when scaling up the hydrogenation step?
Basic Issue
Yield discrepancies arise from incomplete reduction or catalyst deactivation.
Q. Methodological Solutions
- Catalyst Screening : Compare PtO₂ vs. Pd/C for hydrogenation efficiency. PtO₂ in acetic acid achieves full reduction of dihydropyrrolo[3,4-c]pyridin-3-one (68.0 g scale, 95% yield) .
- Reaction Monitoring : Use TLC (Rf = 0.87) or in situ FTIR to track intermediate formation. Adjust H₂ pressure (40–60 psi) to optimize kinetics .
How can structure-activity relationship (SAR) studies be designed to optimize the compound’s interaction with enzymatic targets?
Basic SAR Approach
Introduce substituents at the 5-position (e.g., trifluoromethyl, methoxy groups) to modulate steric and electronic properties. For example, coupling with Mosher acid chloride enhances metabolic stability while retaining affinity .
Q. Advanced Methodological Design
- Fragment-Based Screening : Use the core structure as a scaffold to test derivatives (e.g., 3,5-disubstituted analogs) in high-throughput assays .
- Computational Docking : Model interactions with target enzymes (e.g., cytochrome P450 isoforms) to prioritize synthetic targets. Validate predictions with enzymatic IC₅₀ assays .
How can researchers address conflicting data on the compound’s stability under physiological conditions?
Q. Basic Stability Assessment
- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation products via HPLC.
- Forced Degradation : Expose to heat/light and monitor stability using LC-MS .
Q. Advanced Resolution
- Isotope-Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes).
- Cryo-EM : Visualize interactions with serum proteins (e.g., albumin) to identify destabilizing binding modes .
What biological assays are most suitable for evaluating the compound’s neuroprotective potential?
Q. Basic Assays
Q. Advanced Mechanistic Studies
- Microtubule Binding Assays : Compare tubulin polymerization rates to paclitaxel to identify unique interaction sites .
- Blood-Brain Barrier (BBB) Permeability : Use in vitro models (e.g., bovine brain endothelial cells) to assess passive diffusion .
How can researchers validate the compound’s mechanism of action when conflicting enzyme inhibition data exist?
Q. Basic Validation
- Kinetic Studies : Determine inhibition constants (Ki) for proposed targets (e.g., kinases, proteases) using fluorescence-based assays.
- Gene Knockout Models : CRISPR/Cas9-mediated deletion of target enzymes in cell lines to confirm activity loss .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
